Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carbamate group, and a sec-butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the sec-Butylamino Group: The sec-butylamino group can be introduced via nucleophilic substitution reactions, where a suitable sec-butylamine reacts with a halogenated intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, sec-butylamine, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced carbamate compounds.
Scientific Research Applications
Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as Methyl (4-(2-(tert-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate.
Carbamate Compounds: Other carbamate derivatives with different aromatic or aliphatic groups, such as Ethyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[4-[2-(butan-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-7(2)12-9(15)5-8-6-18-10(13-8)14-11(16)17-3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBJOWUGNLLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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